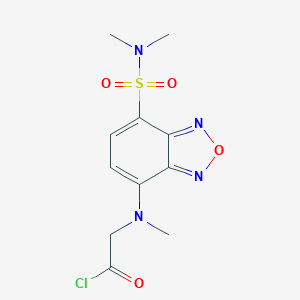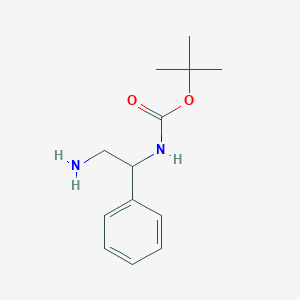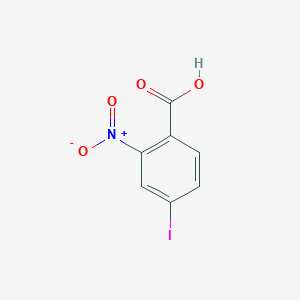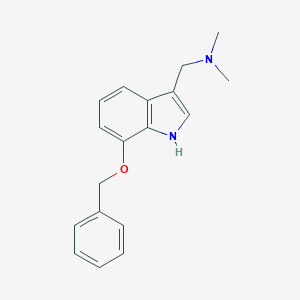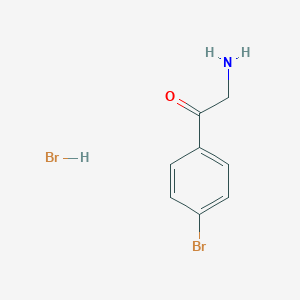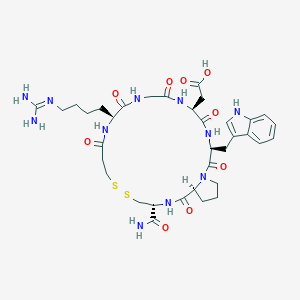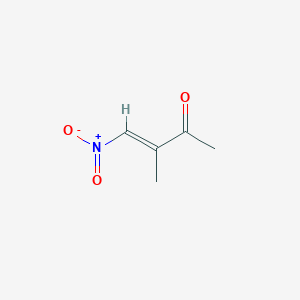
(E)-3-Methyl-4-nitro-3-butene-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-Methyl-4-nitro-3-butene-2-one, also known as MNB, is a chemical compound that has been widely used in scientific research. This compound is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and acetone. MNB is a versatile compound that has been used in various fields of research, including organic chemistry, medicinal chemistry, and biochemistry. In
Scientific Research Applications
(E)-3-Methyl-4-nitro-3-butene-2-one has been used in various fields of scientific research, including organic chemistry, medicinal chemistry, and biochemistry. In organic chemistry, (E)-3-Methyl-4-nitro-3-butene-2-one has been used as a starting material for the synthesis of various compounds such as 3-methyl-4-nitro-3-butenoic acid, 3-methyl-4-nitro-3-butanol, and 3-methyl-4-nitro-3-buten-1-ol. In medicinal chemistry, (E)-3-Methyl-4-nitro-3-butene-2-one has been used as a scaffold for the design of potential anticancer agents and anti-inflammatory agents. In biochemistry, (E)-3-Methyl-4-nitro-3-butene-2-one has been used as a probe for the detection of reactive oxygen species and as a substrate for the study of enzyme kinetics.
Mechanism Of Action
The mechanism of action of (E)-3-Methyl-4-nitro-3-butene-2-one is not fully understood. However, it is known that (E)-3-Methyl-4-nitro-3-butene-2-one can undergo nucleophilic addition reactions with various nucleophiles such as thiols, amines, and hydrazines. The resulting adducts can then undergo further reactions such as oxidation, reduction, and cyclization. (E)-3-Methyl-4-nitro-3-butene-2-one has also been shown to undergo Michael addition reactions with various electron-rich olefins such as enones and imines.
Biochemical And Physiological Effects
(E)-3-Methyl-4-nitro-3-butene-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that (E)-3-Methyl-4-nitro-3-butene-2-one can induce oxidative stress and DNA damage in various cell lines. (E)-3-Methyl-4-nitro-3-butene-2-one has also been shown to inhibit the growth of various cancer cell lines such as HeLa and MCF-7. In vivo studies have shown that (E)-3-Methyl-4-nitro-3-butene-2-one can induce hepatotoxicity and nephrotoxicity in rats and mice.
Advantages And Limitations For Lab Experiments
(E)-3-Methyl-4-nitro-3-butene-2-one has several advantages as a research tool. It is a versatile compound that can be used in various fields of research. (E)-3-Methyl-4-nitro-3-butene-2-one is also relatively easy to synthesize and purify. However, (E)-3-Methyl-4-nitro-3-butene-2-one has several limitations as well. It is a toxic compound that can cause harm to researchers if not handled properly. (E)-3-Methyl-4-nitro-3-butene-2-one is also unstable in aqueous solutions and can undergo hydrolysis or decomposition.
Future Directions
There are several future directions for the research of (E)-3-Methyl-4-nitro-3-butene-2-one. One direction is the development of (E)-3-Methyl-4-nitro-3-butene-2-one derivatives with improved pharmacological properties such as increased potency and selectivity. Another direction is the study of the mechanism of action of (E)-3-Methyl-4-nitro-3-butene-2-one and its derivatives. The identification of the molecular targets of (E)-3-Methyl-4-nitro-3-butene-2-one and its derivatives can lead to the development of new therapeutic agents. Furthermore, the development of new methods for the synthesis of (E)-3-Methyl-4-nitro-3-butene-2-one and its derivatives can improve the yield and purity of these compounds. Finally, the study of the toxicity and safety of (E)-3-Methyl-4-nitro-3-butene-2-one and its derivatives is essential for their potential use as therapeutic agents.
Synthesis Methods
The synthesis of (E)-3-Methyl-4-nitro-3-butene-2-one involves the reaction of 3-methyl-2-butanone with nitric acid. The reaction takes place in the presence of a catalyst such as sulfuric acid or acetic anhydride. The yield of (E)-3-Methyl-4-nitro-3-butene-2-one can be improved by using a higher concentration of nitric acid, a lower temperature, and a longer reaction time. The purity of (E)-3-Methyl-4-nitro-3-butene-2-one can be improved by recrystallization from a suitable solvent.
properties
CAS RN |
149795-00-6 |
|---|---|
Product Name |
(E)-3-Methyl-4-nitro-3-butene-2-one |
Molecular Formula |
C5H7NO3 |
Molecular Weight |
129.11 g/mol |
IUPAC Name |
(E)-3-methyl-4-nitrobut-3-en-2-one |
InChI |
InChI=1S/C5H7NO3/c1-4(5(2)7)3-6(8)9/h3H,1-2H3/b4-3+ |
InChI Key |
HBLOOLAOJAVRTK-ONEGZZNKSA-N |
Isomeric SMILES |
C/C(=C\[N+](=O)[O-])/C(=O)C |
SMILES |
CC(=C[N+](=O)[O-])C(=O)C |
Canonical SMILES |
CC(=C[N+](=O)[O-])C(=O)C |
synonyms |
3-Buten-2-one, 3-methyl-4-nitro-, (3E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



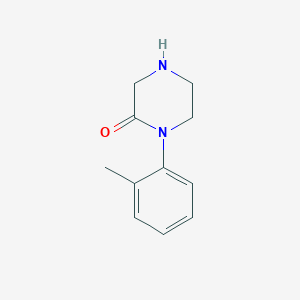
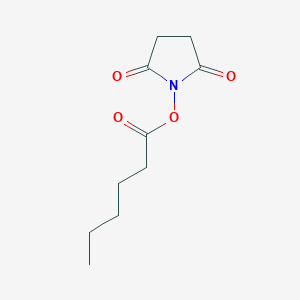
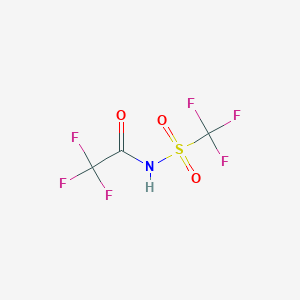
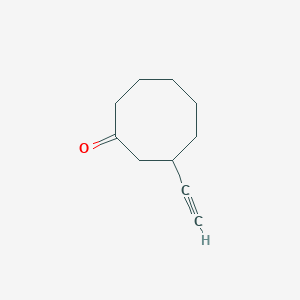
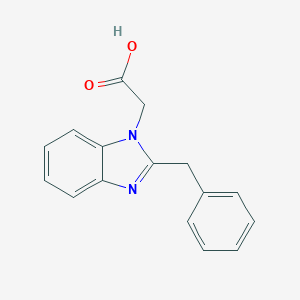
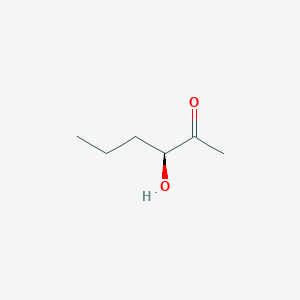
![Tert-butyl (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4,4-dimethoxybutanoate](/img/structure/B134301.png)
![(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide](/img/structure/B134302.png)
